molecular formula C5H4Cl2N2 B071349 2,3-Dichloro-4-pyridinamine CAS No. 184416-83-9

2,3-Dichloro-4-pyridinamine

Cat. No. B071349
CAS RN: 184416-83-9
M. Wt: 163 g/mol
InChI Key: DVUKWILERQFZFC-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-pyridinamine, also known as DCP, is an organic compound with the chemical formula C5H5NCl2. It is an amine containing two chlorine atoms and a pyridine ring. It is a white crystalline solid that is slightly soluble in water and is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. DCP has a broad range of applications in the chemical and pharmaceutical industries due to its unique properties.

Scientific Research Applications

Synthesis and Chemical Properties

Pyridine derivatives, including structures similar to 2,3-Dichloro-4-pyridinamine, are crucial in synthetic chemistry for their role in forming complex organic compounds. The versatility of pyridine rings, such as in 4-phosphorylated 1,3-azoles synthesis, highlights the broad utility of pyridine-based compounds in developing bioactive molecules and agrochemicals. These compounds serve as key intermediates in synthesizing pharmacologically active molecules and materials with unique electronic and optical properties, which may also extend to this compound (Abdurakhmanova et al., 2018) (Guan et al., 2016).

Catalysis

Pyridine derivatives have found significant applications in catalysis, underscoring their potential in facilitating diverse chemical reactions. This utility is particularly evident in their role in activating and stabilizing transition metal catalysts, which can lead to advancements in sustainable and efficient chemical processes, including the synthesis of pharmacologically relevant compounds and materials science applications (Pignolet et al., 1995).

Bioactivity and Medicinal Applications

Pyridine cores are integral to numerous bioactive compounds, reflecting a wide range of biological activities from antibacterial to anticancer properties. The exploration of pyridine derivatives, including their medicinal importance, provides a foundation for drug discovery efforts aimed at developing new therapeutic agents. This suggests potential biomedical applications for this compound in drug design and development, given its structural similarity to other biologically active pyridine derivatives (Altaf et al., 2015) (Abu-Taweel et al., 2022).

Material Science and Photophysical Properties

Pyridine derivatives contribute significantly to materials science, particularly in developing novel materials with unique photophysical properties. These applications include the design of light-emitting diodes (LEDs), solar cells, and sensors, where the electronic properties of pyridine compounds play a critical role. Such insights suggest potential areas of investigation for this compound in the development of new materials and devices (Grzybowski & Gryko, 2015).

Safety and Hazards

The safety information for 2,3-Dichloro-4-pyridinamine includes GHS07 pictograms and a warning signal word . The hazard statements include H302, H312, H315, H319, H332, and H335 .

properties

IUPAC Name

2,3-dichloropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c6-4-3(8)1-2-9-5(4)7/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUKWILERQFZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344285
Record name 2,3-Dichloro-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

184416-83-9
Record name 2,3-Dichloro-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184416-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichloro-4-pyridinamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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